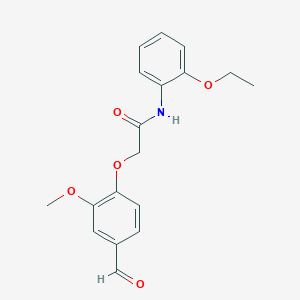

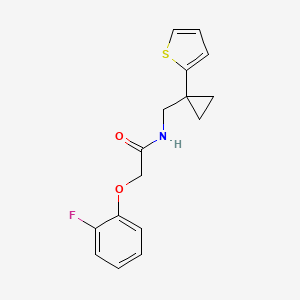

N-(2-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(2-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide and related compounds has been explored in various studies. For instance, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists involved a multi-step process, resulting in compounds with significant biological activity . Similarly, novel acetamide derivatives were synthesized through a multi-step reaction sequence starting from the Leuckart reaction, which led to compounds with potential cytotoxic and anti-inflammatory effects . The synthesis of N-(2-hydroxyphenyl)acetamide derivatives was achieved by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation . Another study reported the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide using N-methylchloroacetamide and 4-phenoxyphenol in the presence of anhydrous potassium carbonate .

Molecular Structure Analysis

The molecular structures of synthesized acetamide derivatives have been characterized using various spectroscopic techniques. For example, the structure of N-(4-amino-2-methoxyphenyl)acetamide was elucidated using 1H NMR, 13C NMR, and X-ray crystallography . Similarly, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined by elemental analyses and spectroscopic techniques, and its crystal structure was solved using direct methods . The novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides were identified by elemental analysis, IR, and 1H NMR .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives often include the use of reagents such as chlorotrimethylsilane, chloro(chloromethyl)dimethylsilane, and anhydrous potassium carbonate. The reactions typically involve nucleophilic substitution and are carried out under specific conditions to achieve the desired products . The synthesized compounds exhibit various biological activities, which may be attributed to the presence of functional groups such as bromo, tert-butyl, and nitro groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of substituents on the phenyl ring can significantly influence the biological activity of these compounds. For instance, the presence of methoxy, bromo, and nitro groups has been associated with cytotoxic and anti-inflammatory activities . The crystal structures of these compounds reveal intermolecular hydrogen bonds, which can affect their solubility and stability .

Wissenschaftliche Forschungsanwendungen

1. Chemical Synthesis and Kinetics

N-(2-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, as a derivative of N-(2-hydroxyphenyl)acetamide, is significant in the chemoselective acetylation processes. For instance, the monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using catalysts like Novozym 435 illustrates the importance of similar compounds in synthesizing antimalarial drugs. The study of various acyl donors and reaction parameters plays a critical role in optimizing these synthetic processes (Magadum & Yadav, 2018).

2. Pharmacological Potential

This compound derivatives have been explored for their pharmacological properties. For example, derivatives like N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide have shown potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, highlighting the broad spectrum of therapeutic applications of these compounds (Rani, Pal, Hegde, & Hashim, 2016).

3. Role in Agricultural Chemistry

Derivatives of this compound, like acetochlor and butachlor, are used as pre-emergent herbicides in agriculture. Their metabolism in liver microsomes, particularly the complex metabolic activation pathways leading to potentially carcinogenic products, underscores the importance of studying these compounds for environmental and health safety (Coleman, Linderman, Hodgson, & Rose, 2000).

4. Molecular Structure Studies

The molecular structure of this compound and its derivatives has been a subject of research, particularly in the context of co-crystals and salts formation. Understanding the crystal structure and behavior of these compounds is crucial for various applications in material science and pharmaceuticals (Karmakar, Kalita, & Baruah, 2009).

5. Green Chemistry Applications

Compounds like N-(3-Amino-4-methoxyphenyl)acetamide, related to the given chemical, are used in the production of azo disperse dyes. Studies on the green synthesis of these compounds, such as the use of novel catalysts for hydrogenation, contribute to environmentally friendly chemical processes (Zhang, 2008).

Eigenschaften

IUPAC Name |

N-(2-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-3-23-15-7-5-4-6-14(15)19-18(21)12-24-16-9-8-13(11-20)10-17(16)22-2/h4-11H,3,12H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPNJUPZPBLRPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-2-fluorophenyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B3006590.png)

![N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3006594.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-[(2,5-dimethylfuran-3-yl)formamido]acetamide](/img/structure/B3006595.png)

![3-((1,1-dioxido-3-oxo-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B3006596.png)

![N1-(2-hydroxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3006601.png)

![N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3006602.png)

![N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide](/img/structure/B3006604.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B3006606.png)

![2-[5-(Acetamidomethyl)thiophen-2-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate](/img/structure/B3006611.png)

![N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3006612.png)